molecular formula C19H20ClN3O4 B5808551 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide

Cat. No.: B5808551
M. Wt: 389.8 g/mol
InChI Key: DLEXNXLBOUTGQM-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide is a complex organic compound characterized by its pyrazole and furamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent chlorination and methylation steps are employed to introduce the chloro and methyl groups at the appropriate positions on the pyrazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups at the pyrazole or furamide positions.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various studies, including its potential antileishmanial and antimalarial properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileishmanial activity may be attributed to its ability to inhibit the growth of Leishmania parasites by interfering with their metabolic processes.

Comparison with Similar Compounds

When compared to other similar compounds, 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide stands out due to its unique structural features and biological activities. Similar compounds include other pyrazole and furamide derivatives, which may have different substituents or functional groups.

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Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-11-18(20)12(2)23(22-11)10-14-5-6-17(27-14)19(24)21-13-7-15(25-3)9-16(8-13)26-4/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEXNXLBOUTGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)OC)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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